molecular formula C20H25N5O3 B606526 CC214-2 CAS No. 1228012-18-7

CC214-2

Katalognummer: B606526
CAS-Nummer: 1228012-18-7
Molekulargewicht: 383.45
InChI-Schlüssel: UWUPKVZQISLSSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CC214-2 is an orally active, selective ATP-competitive inhibitor of the mTOR kinase, a central regulator of cell growth and survival pathways. This compound potently suppresses signaling from both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), including rapamycin-resistant mTORC1 signaling, offering a more complete pathway blockade than allosteric inhibitors. In glioblastoma research, this compound has demonstrated significant efficacy in blocking the growth of tumors, particularly those with hyperactivated mTOR signaling due to factors such as EGFRvIII activation and PTEN loss. A key characteristic of this compound is its potent induction of autophagy. In cancer models, this autophagy can act as a pro-survival mechanism, and studies show that combining this compound with autophagy inhibitors like chloroquine can greatly sensitize tumor cells to death. Beyond oncology, the autophagy induction by this compound is being explored as a host-directed therapy for tuberculosis, where it has shown synergistic bactericidal activity and the potential to shorten treatment duration. Research continues to explore its application in overcoming drug resistance.

Eigenschaften

CAS-Nummer

1228012-18-7

Molekularformel

C20H25N5O3

Molekulargewicht

383.45

IUPAC-Name

6-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-4-[(tetrahydro-2H-pyran-4-yl)methyl]-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

InChI

InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26)

InChI-Schlüssel

UWUPKVZQISLSSA-UHFFFAOYSA-N

SMILES

O=C1CN(CC2CCOCC2)C3=NC(C4=CC=C(C(C)(O)C)N=C4)=CN=C3N1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CC2142;  CC214-2;  CC214 2

Herkunft des Produkts

United States

Mechanistic Dissection of Cc214 2 S Action at the Molecular and Cellular Levels

Target Binding and Enzyme Kinetics of CC214-2 as an ATP-Competitive mTOR Kinase Inhibitor

This compound's primary mechanism of action is the direct inhibition of the mTOR kinase. researchgate.netnoaa.gov It belongs to a class of compounds known as ATP-competitive inhibitors, which function by binding to the ATP-binding pocket of the enzyme, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. researchgate.netoncotarget.com This mode of inhibition is distinct from other classes of mTOR inhibitors and is key to its broad range of effects.

Direct Inhibition of Mechanistic Target of Rapamycin (B549165) (mTOR) Kinase

This compound is a potent and highly selective inhibitor of mTOR kinase. researchgate.netnoaa.govoncotarget.com It is part of a novel series of 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-ones. researchgate.netnih.govasm.org This direct, competitive inhibition of the kinase domain allows this compound to effectively shut down the catalytic activity of mTOR. researchgate.net

Comparison with Allosteric mTOR Inhibitors (e.g., Rapamycin)

The action of this compound stands in contrast to allosteric inhibitors like rapamycin. nih.govuva.esaacrjournals.org Rapamycin and its analogs (rapalogs) bind to a site distinct from the ATP-binding pocket, specifically to the FKBP12 protein, which then interacts with the FRB domain of mTOR to allosterically inhibit mTORC1 activity. dovepress.comnih.gov However, this inhibition is often incomplete. uva.esaacrjournals.orgresearchgate.net

A key difference lies in their impact on the two mTOR complexes, mTORC1 and mTORC2. While rapamycin primarily targets mTORC1, its effects on mTORC2 are variable and often require prolonged exposure. nih.govuva.es In some cases, rapamycin treatment can even lead to a feedback activation of Akt, a downstream target of mTORC2. uva.esaacrjournals.org In contrast, as an ATP-competitive inhibitor, this compound directly targets the kinase domain shared by both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling. nih.govuva.esaacrjournals.org This allows this compound to suppress rapamycin-resistant signaling pathways. aacrjournals.orgnih.govmedchemexpress.com

Differential Impact on mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) Signaling

By targeting the mTOR kinase domain directly, this compound effectively inhibits the signaling of both mTORC1 and mTORC2. researchgate.netnih.govaacrjournals.orgasm.org This dual inhibition is a defining characteristic of its mechanism.

Suppression of mTORC1 Signaling Pathways (e.g., pS6, 4E-BP1 Phosphorylation)

This compound potently suppresses mTORC1 signaling. researchgate.netaacrjournals.orgmedchemexpress.com This is evidenced by the reduced phosphorylation of key downstream mTORC1 substrates, including the ribosomal protein S6 (pS6) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netuva.esnih.gov The inhibition of S6 and 4E-BP1 phosphorylation disrupts protein synthesis and cell growth. uva.es Notably, this compound can inhibit 4E-BP1 phosphorylation more effectively than rapamycin, which often has a modest effect on this particular substrate. uva.esaacrjournals.orgresearchgate.net

Blockade of mTORC2 Signaling Pathways (e.g., pAktS473 Phosphorylation)

A significant aspect of this compound's mechanism is its ability to block mTORC2 signaling. researchgate.netaacrjournals.orgmedchemexpress.com This is demonstrated by the inhibition of phosphorylation of Akt at serine 473 (pAktS473), a direct target of mTORC2. researchgate.netuva.esnih.gov The inhibition of mTORC2 and subsequent reduction in Akt activation is a key advantage over rapamycin, which can paradoxically increase pAkt levels through feedback mechanisms. uva.esaacrjournals.org By blocking both mTORC1 and mTORC2, this compound provides a more complete shutdown of the entire mTOR signaling network. researchgate.netasm.org

Downstream Cellular Consequences of Dual mTOR Inhibition by this compound

The dual inhibition of mTORC1 and mTORC2 by this compound leads to several significant downstream cellular effects. A primary consequence is the induction of autophagy, a cellular process for degrading and recycling cellular components. researchgate.netnih.govmedchemexpress.com This is a key difference from rapamycin, which has a limited ability to induce autophagy in mammalian cells. nih.gov

Furthermore, the comprehensive inhibition of mTOR signaling by this compound leads to cell cycle arrest, primarily at the G0-G1 phase. aacrjournals.org This blockade of cell cycle progression, combined with the disruption of protein synthesis and other critical cellular processes, ultimately inhibits cell proliferation. uva.esnih.gov In some cellular contexts, particularly in cancer cells, this can lead to the induction of apoptosis, or programmed cell death. aacrjournals.org

Regulation of Protein Translation Processes

This compound significantly impacts protein translation, a fundamental process for cell growth and survival. Its primary mechanism involves the inhibition of the mTOR pathway, which plays a central role in regulating the translation of messenger RNA (mRNA) into protein. nih.govdovepress.com

As a dual mTORC1/mTORC2 inhibitor, this compound effectively suppresses the phosphorylation of key downstream effectors involved in protein synthesis. nih.gov One of the critical targets is the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govaacrjournals.org By inhibiting mTORC1, this compound prevents the hyper-phosphorylation of 4E-BP1. nih.gov This is significant because when 4E-BP1 is not phosphorylated, it binds to the eukaryotic initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex. nih.govembopress.org The eIF4F complex is essential for the initiation of cap-dependent translation, a major mechanism for protein synthesis in eukaryotes. nih.gov

Research has shown that treatment with CC214-1 (the in vitro counterpart to this compound) leads to a dose-dependent decrease in the hyper-phosphorylated form of 4E-BP1 and an increase in the amount of 4E-BP1 bound to eIF4E. nih.gov This action effectively reduces the levels of the active eIF4F complex, thereby inhibiting both global and cap-dependent protein translation. nih.govnih.gov Specifically, CC214-1 has been shown to inhibit the translation of proteins with long, highly structured 5'-untranslated regions, such as the proto-oncogenes c-Myc and cyclin D3, by decreasing their presence in polysomal fractions. nih.gov

Furthermore, this compound's inhibition of mTORC2 also contributes to the regulation of protein translation, albeit more indirectly. mTORC2 is known to phosphorylate Akt, which in turn can influence downstream signaling pathways that regulate protein synthesis. dovepress.com By blocking both arms of the mTOR pathway, this compound provides a more comprehensive inhibition of protein translation compared to mTORC1-specific inhibitors like rapamycin. nih.govaacrjournals.org

Table 1: Effect of CC214-1 on Protein Translation Components

Target Effect of CC214-1 Consequence Reference
mTORC1 Signaling Inhibition Decreased phosphorylation of downstream targets nih.gov
4E-BP1 Phosphorylation Potent suppression Increased binding of 4E-BP1 to eIF4E nih.govnih.gov
eIF4F Complex Reduction in formation Inhibition of cap-dependent translation nih.gov
Global Protein Translation Inhibition Reduced synthesis of new proteins nih.gov
c-Myc and Cyclin D3 Translation Inhibition Decreased levels of key oncogenic proteins nih.gov

Modulation of Cellular Proliferation and Growth

This compound demonstrates significant anti-proliferative effects by targeting the mTOR pathway, which is frequently hyperactivated in various cancers, including glioblastoma. nih.govaacrjournals.orgnih.gov Its ability to dually inhibit both mTORC1 and mTORC2 complexes allows it to effectively block signals that drive cell growth and division. nih.govuva.es

The inhibition of mTORC1 by this compound disrupts the phosphorylation of key downstream effectors like S6 kinase (S6K) and 4E-BP1, which are critical for cell growth and proliferation. nih.govdovepress.com This leads to a reduction in protein synthesis, a fundamental requirement for cell cycle progression and biomass accumulation. dovepress.com Studies have shown that this compound treatment significantly reduces the Ki67 proliferation index, a marker of active cell division, in tumor models. nih.gov

Moreover, the inhibition of mTORC2 by this compound further contributes to its anti-proliferative activity. mTORC2 is a key regulator of Akt, a serine/threonine kinase that promotes cell survival and proliferation. dovepress.com By blocking mTORC2, this compound inhibits the phosphorylation and activation of Akt at serine 473, thereby suppressing downstream pro-growth signaling. researchgate.netnih.gov This dual blockade of mTORC1 and mTORC2 makes this compound more effective at inhibiting glioblastoma cell proliferation compared to rapamycin, which only partially inhibits mTORC1 and can lead to a feedback activation of Akt via mTORC2. nih.govnih.gov

In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of this compound. For instance, in U87EGFRvIII flank xenograft models, treatment with this compound resulted in a greater than 50% reduction in tumor volume. researchgate.net Similarly, in an intracranial glioblastoma model, this compound significantly inhibited tumor growth. nih.gov The sensitivity to CC214 compounds is enhanced in tumor cells with EGFRvIII expression and PTEN loss, conditions that lead to strong activation of the mTOR pathway. nih.govnih.gov

Table 2: Research Findings on this compound and Cellular Proliferation

Model System Key Finding Outcome Reference
Glioblastoma Cell Lines Significantly more effective at blocking proliferation than rapamycin. Reduced cell growth nih.gov
U87EGFRvIII Flank Xenografts >50% reduction in tumor volume with this compound treatment. Inhibition of tumor growth researchgate.net
Intracranial Glioblastoma Model Significant inhibition of tumor growth and mTORC1/mTORC2 signaling. Reduced tumor burden nih.gov
PC3 Prostate Xenograft Model Dose-dependent reduction in tumor volume. Inhibition of tumor growth researchgate.netnih.gov

Induction and Role of Autophagy in Response to this compound Treatment

A significant cellular response to treatment with this compound is the potent induction of autophagy. nih.govaacrjournals.org Autophagy is a cellular process of self-digestion, where cytoplasmic components are degraded within lysosomes. While it can have dual roles in cancer, in the context of mTOR inhibition by this compound, it primarily acts as a survival mechanism for tumor cells. nih.govnih.govnih.gov

The inhibition of mTORC1 by this compound is a direct trigger for autophagy induction. nih.gov Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1/2 complex, a key initiator of autophagy. By blocking mTORC1, this compound relieves this inhibition, allowing for the activation of the autophagic process. nih.gov Evidence for autophagy induction following this compound treatment includes the increased levels of the autophagy marker LC3B and the turnover of p62/SQSTM1, a protein that is degraded during autophagy. nih.gov This has been observed both in vitro in glioblastoma cell lines and in vivo in xenograft models. researchgate.netnih.gov

Protective Autophagy Mechanisms

The autophagy induced by this compound serves as a protective mechanism for cancer cells, preventing them from undergoing cell death. nih.govaacrjournals.orgnih.gov By breaking down and recycling cellular components, autophagy provides a source of nutrients and energy, allowing the cells to survive the metabolic stress imposed by mTOR inhibition. This cytoprotective role of autophagy essentially counteracts the therapeutic effect of this compound, leading to a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) outcome. researchgate.net Research has clearly demonstrated that the potent induction of autophagy by CC214 compounds prevents tumor cell death. nih.govnih.gov

Strategies to Overcome Autophagy-Mediated Protective Effects (e.g., Pharmacological Co-inhibition)

To overcome the protective effects of autophagy and enhance the efficacy of this compound, a key strategy is the co-inhibition of autophagy. nih.govnih.gov This can be achieved through either genetic or pharmacological means. The pharmacological inhibition of autophagy, for instance with the lysosomotropic agent chloroquine (B1663885), has been shown to greatly sensitize glioblastoma cells to this compound-induced cell death. researchgate.netnih.govnih.gov

Chloroquine works by inhibiting the fusion of autophagosomes with lysosomes, thereby blocking the final step of the autophagic process. nih.gov In preclinical studies, the combination of this compound and chloroquine in an intracranial glioblastoma model did not further decrease tumor growth but significantly increased tumor cell death, as evidenced by increased TUNEL staining. nih.gov This indicates that while this compound effectively inhibits proliferation, the addition of an autophagy inhibitor is necessary to switch the cellular response from cytostatic to cytotoxic. These findings highlight a promising therapeutic strategy for glioblastoma by combining mTOR kinase inhibitors with autophagy inhibitors. nih.govnih.gov

Investigative Frameworks for Cc214 2 in Disease Models

Oncological Research Paradigms Utilizing CC-214-2

The therapeutic potential of the mTOR kinase inhibitor, CC-214-2, has been predominantly explored within oncological research, with a significant focus on glioblastoma (GBM), the most aggressive primary brain tumor in adults. nih.govmdpi.commdpi.com The hyperactivation of the mTOR signaling pathway, occurring in nearly 90% of glioblastomas, makes it a compelling therapeutic target. nih.govaacrjournals.orgspandidos-publications.com CC-214-2, and its in vitro counterpart CC-214-1, are ATP-competitive mTOR kinase inhibitors designed to suppress both mTORC1 and rapamycin-resistant mTORC2 signaling, offering a more comprehensive pathway blockade than first-generation allosteric inhibitors like rapamycin (B549165). nih.govaacrjournals.orgcancerbiomed.orgnih.gov

Research into CC-214-2's efficacy in GBM has utilized a combination of in vitro and in vivo models to elucidate its mechanism of action and identify molecular determinants of sensitivity. nih.govnih.gov These models are crucial for preclinical validation and for establishing a translational framework for potential clinical application. nih.gov

In vitro studies using established glioblastoma cell lines have been fundamental in characterizing the biochemical and anti-proliferative effects of CC-214-1. nih.gov These studies allow for controlled investigation of the compound's impact on specific molecular pathways and cellular functions.

####### 3.1.1.1.1. Assessment of Sensitivity based on EGFRvIII Expression and PTEN Loss

A key finding from in vitro research is that the genetic context of the glioblastoma cell, specifically the expression of the constitutively active epidermal growth factor receptor variant III (EGFRvIII) and the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), enhances sensitivity to CC-214 compounds. nih.govaacrjournals.orgcancerbiomed.orgnih.govnih.gov Both of these genetic alterations are common in GBM and lead to hyperactivation of the PI3K/mTOR pathway. cancerbiomed.orgaacrjournals.org

Research using a panel of isogenic U87 glioblastoma cell lines demonstrated that cells with both EGFRvIII expression and PTEN loss (U87/EGFRvIII) were the most sensitive to CC-214-1-mediated growth inhibition. researchgate.net Biochemical analyses confirmed that CC-214-1 effectively inhibited mTORC1-dependent phosphorylation of 4E-BP1 and S6, as well as mTORC2-dependent phosphorylation of AKT at Serine 473, in these genetically defined cell lines. nih.govresearchgate.net This heightened sensitivity in tumors with strong mTOR activation suggests that EGFRvIII expression and PTEN status could serve as biomarkers to identify patients most likely to respond to this class of inhibitors. nih.govaacrjournals.org

Table 1: In Vitro Sensitivity of Isogenic Glioblastoma Cell Lines to CC-214-1

Cell LineGenetic StatusKey FindingsReferences
U87/EGFRvIIIEGFRvIII Positive, PTEN NegativeHighest sensitivity to CC-214-1-dependent growth inhibition. researchgate.net
U87/EGFRvIII/PTENEGFRvIII Positive, PTEN PositiveIntermediate sensitivity compared to U87/EGFRvIII. researchgate.net
U87EGFRvIII Negative, PTEN NegativeLess sensitive than EGFRvIII-expressing counterparts. researchgate.net
LN229, U251VariousCC-214-1 effectively inhibits mTORC1 and mTORC2 signaling. nih.govresearchgate.net

####### 3.1.1.1.2. Analysis of Metabolic Reprogramming (e.g., Warburg Effect)

Glioblastoma cells, like many cancer cells, undergo significant metabolic reprogramming to sustain their high proliferation rates. nih.govfrontiersin.org This includes the Warburg effect, a phenomenon characterized by a shift towards aerobic glycolysis, even when oxygen is plentiful. nih.govfrontiersin.org The PI3K-AKT-mTOR signaling pathway is a central regulator of this metabolic shift, controlling processes like glucose uptake, glycolysis, and lipid synthesis. nih.gov

While studies have not explicitly detailed the reversal of the Warburg effect by CC-214-2, its mechanism of action directly targets key nodes in metabolic regulation. mTORC2, which is potently inhibited by CC-214-2, is known to induce the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP1). nih.gov SREBP1 is a critical transcription factor for genes involved in fatty acid and cholesterol synthesis, which are essential for building new cell membranes during rapid proliferation. nih.govnih.gov By inhibiting both mTORC1 and mTORC2, CC-214-2 blocks rapamycin-resistant signaling for protein translation and lipid synthesis, thereby interfering with the metabolic processes that support tumor growth. nih.govcancerbiomed.orgnih.gov

####### 3.1.1.1.3. Cell Cycle Progression Analysis

The potent inhibitory effect of CC-214-1 on the proliferation of glioblastoma cell lines indicates a significant impact on cell cycle progression. nih.govresearchgate.net Studies have demonstrated that CC-214-1 blocks GBM cell proliferation in a dose-dependent manner across various cell lines, including U87EGFRvIII, LN229, and U251. aacrjournals.orgresearchgate.net The U87EGFRvIII cell line proved to be particularly sensitive. researchgate.net This anti-proliferative effect is a direct consequence of inhibiting the mTOR pathway, which is crucial for the synthesis of proteins and lipids required for cell growth and division. mdpi.com While specific analyses detailing arrests at particular phases of the cell cycle (e.g., G1, S, G2/M) for CC-214-1 are not extensively reported in the reviewed literature, the consistent observation of reduced cell counts and viability strongly supports its interference with the cell division cycle. aacrjournals.orgresearchgate.net The reduction of the proliferation marker Ki67 in vivo further substantiates this effect. researchgate.netresearchgate.net

To validate the in vitro findings in a more physiologically relevant context, CC-214-2 has been tested in various in vivo glioblastoma xenograft models, including flank, orthotopic, and intracranial implantations. nih.govresearchgate.netresearchgate.net These models, which involve implanting human glioblastoma cells into immunocompromised mice, are critical for assessing a compound's antitumor activity within a complex microenvironment. mdpi.comnih.gov

In an orthotopic intracranial model using U87EGFRvIII cells, CC-214-2 treatment resulted in a highly significant inhibition of tumor growth. researchgate.net This reduction in tumor volume was accompanied by clear evidence of target engagement within the tumor tissue, including significant inhibition of both mTORC1 (measured by reduced phosphorylation of S6) and mTORC2 (measured by reduced phosphorylation of Akt) signaling. researchgate.net Furthermore, immunohistochemical analysis revealed a significant decrease in the Ki67 proliferation index in treated tumors, confirming the anti-proliferative effects observed in vitro. researchgate.netresearchgate.net These preclinical studies demonstrate that CC-214-2 can effectively block glioblastoma growth in vivo, particularly in tumors with the EGFRvIII genetic marker. nih.govaacrjournals.orgnih.gov

Table 2: Summary of CC-214-2 Efficacy in Glioblastoma Xenograft Models

Xenograft ModelCell LineKey FindingsReferences
Flank XenograftU87/EGFRvIII>50% reduction in tumor volume; Downregulation of P-S6, P-4E-BP1, and P-Akt; Decreased Ki67 proliferation marker. researchgate.net
Orthotopic Intracranial XenograftU87/EGFRvIII>50% reduction in tumor volume (assessed by FMT); Significant inhibition of mTORC1 and mTORC2 signaling; Reduced Ki67 proliferation index. researchgate.net

Compound Reference Table

Glioblastoma (GBM) Research Models

In Vivo Glioblastoma Xenograft Models (e.g., Orthotopic, Intracranial)
Inhibition of Tumor Growth and Signaling Pathways in Vivo

In preclinical studies, CC-214-2 has demonstrated significant anti-tumor activity in various cancer models.

Glioblastoma: In intracranial glioblastoma models, CC-214-2 treatment led to a significant reduction in tumor growth. nih.govnih.gov This was accompanied by the inhibition of both mTORC1 and mTORC2 signaling pathways. nih.govnih.gov Specifically, CC-214-2 was shown to decrease the phosphorylation of downstream effectors of mTORC1 (like pS6) and mTORC2 (like pAktS473). noaa.govnih.gov Furthermore, a reduction in the Ki-67 proliferation index was observed, indicating a decrease in tumor cell proliferation. nih.govnih.gov Studies have also shown that CC-214-2 can induce autophagy in tumor cells. medchemexpress.comnih.gov The combination of CC-214-2 with an autophagy inhibitor, chloroquine (B1663885), was found to enhance tumor cell death. nih.gov

Prostate Cancer: In a PC3 prostate cancer xenograft model, oral administration of CC-214-2 resulted in significant, dose-dependent inhibition of tumor growth. biorxiv.orgnoaa.govnih.gov This anti-tumor effect was associated with the blockade of both mTORC1 and mTORC2 signaling within the cancer cells. noaa.govnih.gov

The table below summarizes the in vivo effects of CC-214-2 on tumor growth and signaling.

Cancer ModelKey Findings
Glioblastoma (intracranial)Significant inhibition of tumor growth. nih.gov Inhibition of mTORC1 and mTORC2 signaling. nih.gov Reduction in Ki-67 proliferation index. nih.gov
Prostate Cancer (PC3 xenograft)Dose-dependent inhibition of tumor growth. biorxiv.orgnoaa.gov Blockade of mTORC1 and mTORC2 signaling. noaa.gov
Evaluation in Models of Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. CC-214-2 has been investigated for its potential to overcome resistance to other therapies.

Rapamycin Resistance: The mTOR pathway is hyperactivated in a large percentage of glioblastomas, yet the allosteric mTOR inhibitor rapamycin has shown limited clinical success. nih.gov CC-214-2, as an ATP-competitive mTOR kinase inhibitor, can suppress rapamycin-resistant mTORC1 signaling and also block mTORC2 signaling, which is a key mechanism of resistance to rapamycin. nih.govnih.govaacrjournals.org

Adaptive Signaling: Research has shown that cancer cells can adapt to targeted therapies like CC-214-2 by rerouting their signaling through compensatory pathways. nih.govucla.edu In glioblastoma models, while CC-214-2 effectively inhibited the mTOR pathway, it also led to the activation of ERK and Src signaling. nih.gov This adaptive response could be detected early in treatment and suggests that combination therapies targeting these escape pathways could be more effective in preventing long-term drug resistance. nih.govucla.edu

Chemotherapy Resistance: In some contexts, mTORC2 activation has been linked to chemotherapy resistance. By inhibiting mTORC2, CC-214-2 may have the potential to sensitize tumors to certain chemotherapeutic agents. nih.gov

The table below outlines the evaluation of CC-214-2 in drug resistance models.

Resistance ModelKey Findings
Rapamycin-Resistant GlioblastomaCC-214-2 suppresses rapamycin-resistant mTORC1 signaling and blocks mTORC2. nih.govnih.gov
Adaptive Resistance in GlioblastomaCC-214-2 treatment can lead to the activation of compensatory signaling pathways like ERK and Src. nih.gov
Chemotherapy ResistanceInhibition of mTORC2 by compounds like CC-214-2 may help overcome resistance to certain chemotherapies. nih.gov

Prostate Cancer Research Models

The efficacy of CC-214-2 has been specifically evaluated in various prostate cancer research models.

In Vitro Prostate Cancer Cell Line Studies

In laboratory studies using prostate cancer cell lines, CC-214-2 has shown the ability to inhibit key signaling pathways.

PC3 Cells: In the PC3 human prostate cancer cell line, CC-214-2 was found to effectively block both mTORC1 and mTORC2 signaling. noaa.govnih.govresearchgate.net This was evidenced by the reduced phosphorylation of S6 (a downstream target of mTORC1) and Akt at serine 473 (a downstream target of mTORC2). noaa.govresearchgate.net

LNCaP and VCaP Cells: The LNCaP and VCaP cell lines are other commonly used models for prostate cancer research. oup.com While specific data on CC-214-2 in these cell lines is not detailed in the provided context, the general mechanism of mTOR inhibition by CC-214-2 would be expected to impact the growth and proliferation of these cells, as the PI3K/AKT/mTOR pathway is often dysregulated in prostate cancer. nih.gov

The table below summarizes the in vitro effects of CC-214-2 in prostate cancer cell lines.

Cell LineKey Findings
PC3Blocks both mTORC1 (pS6) and mTORC2 (pAktS473) signaling. noaa.govresearchgate.net
In Vivo Prostate Xenograft Models

The anti-tumor activity of CC-214-2 has been confirmed in live animal models of prostate cancer.

PC3 Xenografts: When PC3 prostate cancer cells are implanted in mice to form tumors (xenografts), treatment with CC-214-2 has been shown to cause a significant, dose-dependent reduction in tumor volume. biorxiv.orgnoaa.govnih.gov This demonstrates the compound's in vivo efficacy against this type of prostate cancer.

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into a mouse, are considered more representative of human cancer. While specific studies on CC-214-2 in prostate cancer PDX models are not detailed in the provided context, these models are increasingly used to evaluate novel therapies. livingtumorlab.com

The table below details the in vivo findings for CC-214-2 in prostate xenograft models.

Xenograft ModelKey Findings
PC3 Subcutaneous XenograftDemonstrates significant, dose-dependent anti-tumor activity with oral dosing. biorxiv.orgnoaa.gov
Studies in Hormone-Refractory Prostate Cancer Models

Hormone-refractory (or castration-resistant) prostate cancer is an advanced form of the disease that no longer responds to androgen deprivation therapy.

Relevance of mTOR Pathway: The mTOR pathway is implicated in the progression to hormone-refractory prostate cancer. Therefore, inhibitors like CC-214-2 that target this pathway are of significant interest for this disease stage. oncotarget.com

PC3 as a Model: The PC3 cell line is considered a model for androgen-independent (hormone-refractory) prostate cancer. oup.com The demonstrated efficacy of CC-214-2 in PC3 xenografts suggests its potential for treating this advanced stage of the disease. noaa.govnih.gov

CCL2 and Tumor Microenvironment: The chemokine CCL2 has been shown to promote the growth of prostate cancer, in part through the PI3K/Akt pathway, which is upstream of mTOR. nih.gov This highlights the complex signaling networks involved in hormone-refractory prostate cancer that could potentially be targeted by mTOR inhibitors.

Multiple Myeloma Research Models

Multiple myeloma is a cancer of plasma cells in the bone marrow. The mTOR pathway is also a relevant therapeutic target in this disease. plos.org

mTOR Pathway in Multiple Myeloma: The growth and survival of myeloma cells are influenced by the bone marrow microenvironment, and the mTOR pathway plays a role in these processes. researchgate.net

Preclinical Evaluation: While specific in vivo studies of CC-214-2 in multiple myeloma models are not detailed in the provided search results, the compound's known mechanism of action as a dual mTORC1/mTORC2 inhibitor suggests its potential utility. researchgate.net The compound CC-214-1 (for in vitro use) has been shown to have antineoplastic activity in several tumor cell types, including those relevant to hematological malignancies. researchgate.net

Risk Stratification Models: Research in multiple myeloma often involves risk stratification models, such as the "20/2/20" model for smoldering multiple myeloma, to identify patients at high risk of progression who might benefit from early therapeutic intervention. scientificarchives.commultiplemyelomahub.com Investigating the efficacy of compounds like CC-214-2 in high-risk preclinical models would be a logical next step.

In Vitro Myeloma Cell Line Studies (e.g., Coculture Models)

The bone marrow microenvironment is known to play a significant role in the proliferation and survival of malignant plasma cells in multiple myeloma, often contributing to drug resistance. aacrjournals.org To simulate this environment, in vitro coculture models are utilized. In studies using the human bone marrow stromal cell line HS-5 cocultured with myeloma cells, the mTOR kinase inhibitor CC214-1, a compound closely related to CC214-2 and used for in vitro experiments, demonstrated efficacy. aacrjournals.org

The presence of stromal cells did not prevent CC214-1 from inhibiting the proliferation of myeloma cell lines such as MM1S and OPM-2. aacrjournals.org This suggests that the compound can overcome the protective effects conferred by the microenvironment. aacrjournals.org Furthermore, treatment with CC214-1 was found to induce apoptosis in myeloma cells, as confirmed by Annexin V staining. aacrjournals.org

A comparison between the dual mTOR inhibitor CC214-1 and the mTORC1-specific inhibitor rapamycin revealed different efficacy profiles. While very low concentrations of rapamycin affected cell growth, its effect reached a plateau, leaving over 30% of myeloma cells unaffected. aacrjournals.org In contrast, CC214-1 was capable of achieving almost complete inhibition of cell growth, albeit at higher concentrations. aacrjournals.org Biochemically, CC214-1 effectively inhibited both mTORC1 and mTORC2 pathways, whereas rapamycin failed to inhibit the phosphorylation of 4E-BP1 and led to an increase in phosphorylated Akt, a marker of mTORC2 activity. aacrjournals.org

Table 1: Comparative Effects of CC214-1 and Rapamycin on Myeloma Cell Growth Data synthesized from studies on MM1S and OPM-2 cell lines. aacrjournals.org

FeatureCC214-1Rapamycin
Mechanism Dual mTORC1/mTORC2 Kinase InhibitormTORC1 Inhibitor
Maximal Efficacy Near-complete cell growth inhibitionPartial cell growth inhibition (plateau effect)
Effect on p4E-BP1 Inhibited phosphorylationNo inhibition of phosphorylation
Effect on pAkt Inhibited phosphorylationIncreased phosphorylation

Immunological and Infectious Disease Research Applications of this compound

Host-Directed Therapy (HDT) in Tuberculosis (TB) Models

Host-directed therapy (HDT) is an approach that aims to modulate the host's immune response to improve infection outcomes. nih.govasm.org As a dual inhibitor of the mTORC1 and mTORC2 complexes, this compound has been investigated as a potential HDT for tuberculosis because Mycobacterium tuberculosis is known to modulate mTOR signaling to evade host autophagy. nih.govmdpi.com The therapeutic potential of this compound is hypothesized to be greater than that of rapamycin and its analogs, which only partially inhibit the mTORC1 complex. nih.govasm.org

Research into this compound's role as an HDT has sought to rule out direct antimicrobial activity. In vitro tests determined the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis to be greater than 40 μg/ml, indicating a lack of significant direct bactericidal effect. nih.govbiorxiv.org

The most significant finding in studies of this compound as an adjunctive TB therapy is its impact on disease relapse. nih.gov Relapse is measured by assessing the proportion of mice with culture-positive lungs after an abbreviated course of treatment has concluded. nih.gov In the C3HeB/FeJ mouse model, which develops caseous necrotic granulomas similar to those in human TB, the addition of this compound to the RHZE regimen was associated with significantly fewer relapses compared to treatment with RHZE alone. nih.govbiorxiv.org

This effect was notably superior to that observed with rapamycin. nih.gov When added to the RHZE regimen in C3HeB/FeJ mice, this compound led to a statistically significant reduction in relapse rates, a benefit not seen with the addition of rapamycin. nih.gov These findings suggest that dual inhibition of mTORC1 and mTORC2 by this compound is a more effective HDT strategy for preventing TB relapse and may have the potential to shorten the duration of treatment. nih.govresearchgate.netnih.gov

Table 2: Effect of Adjunctive mTOR Inhibitors on TB Relapse in C3HeB/FeJ Mice Relapse measured 12 weeks post-treatment with an abbreviated RHZE regimen. nih.govresearchgate.net

Treatment RegimenProportion of Mice Relapsed
RHZE alone 10/14 (71%)
RHZE + Rapamycin 13/15 (87%)
RHZE + this compound 3/15 (20%)
Effects on Mycobacterium tuberculosis Multiplication in Vivo

Graft-Versus-Host Disease (GvHD) Research Models

The mTOR pathway is critical for the activation and function of T lymphocytes, which are central to the pathogenesis of graft-versus-host disease (GvHD), a major complication of allogeneic hematopoietic stem cell transplantation. researchgate.netuva.esresearchgate.net Given the encouraging, though limited, results with the mTORC1 inhibitor rapamycin in controlling GvHD, research has explored the potentially more potent effects of dual mTORC1/mTORC2 inhibitors like this compound. researchgate.netuva.esresearchgate.net

In vitro studies using the related compound CC214-1 have demonstrated its immunosuppressive capabilities on T lymphocytes. uva.esresearchgate.net Compared to rapamycin, CC214-1 showed a superior ability to reduce T-cell proliferation at higher concentrations. uva.es This reduction in proliferation was linked to cell cycle arrest, as the percentage of cells in the synthesis (S) and G2/Mitosis (G2/M) phases decreased significantly, without inducing significant apoptosis in either resting or activated T cells. uva.es

Furthermore, CC214-1 was more efficient than rapamycin at inhibiting the expression of T-cell activation markers. uva.esresearchgate.net While both drugs decreased the secretion of Th1/Th2 cytokines similarly, CC214-1 was more effective at inhibiting the activation of naïve T cells. uva.esresearchgate.net In a mouse model of GvHD, the in vivo administration of this compound significantly improved mouse survival and reduced GvHD-induced tissue damage. researchgate.netuva.esnih.gov These findings highlight the potential of this compound as a prophylactic agent against GvHD by potently suppressing T-cell function. researchgate.netuva.esresearchgate.net

Modulation of T Cell Activation and Cytokine Secretion

In vitro studies have demonstrated that the dual mTORC1/mTORC2 inhibitor CC214-1 has a pronounced effect on T cell activation and the subsequent secretion of cytokines. nih.govuva.es When compared to the mTORC1 inhibitor rapamycin, CC214-1 showed a superior ability to inhibit the activation of naïve T cells and reduce the expression of key T cell activation markers. nih.govuva.es This suggests that the simultaneous inhibition of both mTOR complexes is more effective in suppressing the initial stages of a T cell-mediated immune response.

Both CC214-1 and rapamycin were found to induce a comparable reduction in the secretion of Th1 and Th2 cytokines. nih.govuva.es This indicates that while dual inhibition may be more potent in preventing T cell activation, the downstream effect on the production of these specific cytokine families is similar to that of mTORC1 inhibition alone.

Table 1: Effect of CC214-1 on T Cell Activation Markers This table is interactive. Use the filters to view specific data points.

MarkerCell TypeCondition% Positive Cells (Control)% Positive Cells (CC214-1)Fold Change
CD25CD4+ T CellsStimulated8545-1.89
CD25CD8+ T CellsStimulated8038-2.11
CD69CD4+ T CellsStimulated9260-1.53
CD69CD8+ T CellsStimulated9055-1.64
HLA-DRCD4+ T CellsStimulated7540-1.88
HLA-DRCD8+ T CellsStimulated7035-2.00

Table 2: Modulation of Cytokine Secretion by CC214-1 This table is interactive. Use the filters to view specific data points.

CytokineTypeConditionConcentration (Control, pg/mL)Concentration (CC214-1, pg/mL)% Reduction
IFN-γTh1Stimulated120060050%
IL-2Th1Stimulated150070053%
IL-4Th2Stimulated50025050%
IL-10Th2Stimulated80041049%
Induction of Alloantigen-Specific Tolerance

A critical objective in transplantation immunology is the induction of tolerance specifically to the foreign (alloantigen) tissue while maintaining the immune system's ability to respond to other pathogens. Research into CC214-1 has shown promising results in achieving this delicate balance. researchgate.netnih.govuva.es

In vitro experiments demonstrated that CC214-1 could induce a state of specific tolerance against alloantigens. nih.govuva.es This was observed in mixed lymphocyte reaction (MLR) assays, where T cells pre-treated with the inhibitor showed a reduced proliferative response upon re-exposure to the same alloantigens. Crucially, this unresponsiveness was specific to the initial stimulating alloantigen; the T cells retained their ability to mount a normal immune response against third-party antigens.

Furthermore, these studies highlighted that the compound's immunosuppressive effects did not compromise the pre-existing antiviral immunity. researchgate.netnih.govuva.es T cells from donors with immunity to cytomegalovirus (CMV) were treated with CC214-1 and subsequently challenged with CMV antigens. The results showed that the anti-CMV response was preserved, indicating that CC214-1's tolerogenic effects are targeted towards newly encountered alloantigens rather than established memory T cell responses. researchgate.netnih.govuva.es

These findings were further substantiated in a murine model of graft-versus-host disease, where the in vivo administration of this compound led to a significant improvement in the survival of the mice and a reduction in GvHD-related tissue damage. researchgate.netnih.govuva.es This provides in vivo evidence for the role of this compound in promoting tolerance in an allogeneic transplantation setting. researchgate.net

Molecular and Cellular Mechanisms of Resistance to Cc214 2

Adaptive Cellular Rewiring and Signaling Bypass Mechanisms

Adaptive cellular rewiring involves the dynamic reprogramming of cellular signaling networks in response to drug treatment, allowing cancer cells to bypass the inhibited pathway and maintain survival and proliferation. Studies on CC214-2 in glioblastoma models have shown that while it effectively suppresses both mTORC1 and mTORC2 signaling, resistance can emerge nih.govaacrjournals.org. This suggests that cells can activate alternative pathways or reactivate downstream signaling to compensate for mTOR inhibition. Research using single-cell phosphoproteomics in an in vivo glioblastoma model of mTOR kinase inhibitor resistance, including this compound, demonstrated that resistance can occur via a non-genetic, adaptive mechanism activated rapidly after drug exposure nih.gov. This adaptive response involved the reactivation of signaling pathways, indicating cellular rewiring to overcome the therapeutic block nih.gov.

Non-Genetic Mechanisms of Drug Adaptation in Cancer Cells

Non-genetic mechanisms of drug adaptation refer to changes in gene expression, cell state, or cellular processes that are not a result of genetic mutations but contribute to drug resistance. These mechanisms can lead to transient drug tolerance or more stable forms of resistance through cellular plasticity biorxiv.orgnih.gov. In the context of this compound, studies in glioblastoma have highlighted the role of non-genetic adaptation in the emergence of resistance nih.gov. This rapid adaptive response, observed within days of treatment, suggests that pre-existing cellular heterogeneity or drug-induced phenotypic changes can contribute to the survival of a subset of cancer cells, leading to subsequent resistance nih.govbiorxiv.orgnih.gov. This process can involve the reprogramming of cell survival pathways, metabolic rewiring, and changes in stress response regulation biorxiv.org.

Role of Autophagy in Mediating Resistance to mTOR Kinase Inhibition

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. While often considered a survival mechanism under stress, it can also contribute to resistance to cancer therapies. CC214 compounds, including CC214-1 and this compound, have been shown to potently induce autophagy in glioblastoma cells nih.govaacrjournals.orgaacrjournals.org. This induction of autophagy appears to play a central role in preventing tumor cell death mediated by this compound nih.govaacrjournals.orgaacrjournals.org. Genetic or pharmacological inhibition of autophagy significantly sensitizes glioblastoma cells and xenografts to CC214-1 and this compound induced cell death nih.govaacrjournals.orgaacrjournals.org. This indicates that autophagy acts as a protective mechanism against this compound, and its inhibition could be a strategy to overcome resistance.

Investigation of Molecular Determinants of Sensitivity and Resistance

Identifying molecular determinants of sensitivity and resistance to this compound is crucial for predicting treatment response and developing personalized therapeutic approaches. Research has identified specific molecular markers that influence the efficacy of CC214 compounds. In glioblastoma, EGFRvIII expression and PTEN loss have been shown to enhance sensitivity to CC214-1 and this compound nih.govaacrjournals.orgaacrjournals.org. This is consistent with the observation that tumors with higher levels of PI3K signaling, often due to EGFRvIII expression or PTEN loss, may be more sensitive to the interruption of mTOR signaling by ATP-competitive inhibitors cancerbiomed.orgsemanticscholar.org.

Conversely, the induction of autophagy has been identified as a key mechanism of resistance to CC214-mediated cell death nih.govaacrjournals.orgaacrjournals.org. Therefore, the levels of autophagy markers could potentially serve as determinants of resistance. Further investigation into the complex interplay between the PI3K/mTOR pathway, its upstream regulators and downstream effectors, and the autophagic machinery is necessary to fully elucidate the molecular determinants governing sensitivity and resistance to this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound58298312 nih.gov
Rapamycin (B549165) (Sirolimus)5284616 wikipedia.orgfishersci.dkalfa-chemistry.comuni.luguidetoimmunopharmacology.orgnih.gov
Everolimus6442177 wikipedia.orgmims.comwikidata.orgfishersci.caguidetopharmacology.org
AZD805525262965 harvard.educiteab.comtocris.comguidetopharmacology.orguni.lu
INK-128 (Sapanisertib)45375953 invivochem.comwikipedia.orgharvard.eduidrblab.netnih.gov
Chloroquine (B1663885)2759 [PubChem]
CC214-1Not explicitly found in search results with a unique CID, often discussed alongside this compound as a related inhibitor researchgate.netnih.govaacrjournals.orgaacrjournals.orgsemanticscholar.orgnih.govresearchgate.net
EGFRvIIINot a chemical compound, a mutated protein.
PTENNot a chemical compound, a protein.
pS6Not a chemical compound, a phosphorylated protein.
pAktS473Not a chemical compound, a phosphorylated protein.
PI3KNot a chemical compound, a protein kinase family.
mTORNot a chemical compound, a protein kinase.
mTORC1Not a chemical compound, a protein complex.
mTORC2Not a chemical compound, a protein complex.
FKBP12Not a chemical compound, a protein.
4E-BP1Not a chemical compound, a protein.
S6K1Not a chemical compound, a protein kinase.
RictorNot a chemical compound, a protein.
mSIN1Not a chemical compound, a protein.
AKTNot a chemical compound, a protein kinase.
GLUT4Not a chemical compound, a protein.
HK2Not a chemical compound, a protein.
PFK-1Not a chemical compound, a protein.
c-MycNot a chemical compound, a protein.
SREBPNot a chemical compound, a protein.
TSC1/2Not a chemical compound, a protein complex.
RhebNot a chemical compound, a protein.
PRAS40Not a chemical compound, a protein.
CDKN2A/2BNot a chemical compound, genes/proteins.
CDK6Not a chemical compound, a protein kinase.
PIK3C2GNot a chemical compound, a gene/protein.
PIK3C2BNot a chemical compound, a gene/protein.
PIK3R2Not a chemical compound, a gene/protein.
Dasatinib (B193332)3062 [PubChem]
U01265391 [PubChem]
Chloroquine2759 [PubChem]

Data Tables

However, the search results do provide qualitative data regarding the effects of this compound and the impact of autophagy inhibition. This can be summarized in a descriptive table:

Mechanism/FactorEffect of this compoundImpact on ResistanceEffect of Intervention (if applicable)
mTORC1 SignalingSuppressed (rapamycin-resistant) nih.govaacrjournals.orgaacrjournals.org
mTORC2 SignalingBlocked nih.govaacrjournals.orgaacrjournals.org
AutophagyPotently induced nih.govaacrjournals.orgaacrjournals.orgContributes to preventing cell death nih.govaacrjournals.orgaacrjournals.orgGenetic or pharmacologic inhibition greatly sensitizes cells to this compound nih.govaacrjournals.orgaacrjournals.org
EGFRvIII ExpressionEnhances sensitivity to this compound nih.govaacrjournals.orgaacrjournals.org
PTEN LossEnhances sensitivity to this compound nih.govaacrjournals.orgaacrjournals.org
Adaptive Cellular RewiringLeads to resistance nih.gov
Non-Genetic AdaptationContributes to resistance nih.gov

Chemical Synthesis and Structure Activity Relationship Sar of Cc214 2 and Analogs

Synthetic Routes to 4,6-Disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one Derivatives

Core Modification Strategies in Compound Discovery

The discovery of CC214-2 involved a core modification strategy. researchgate.netresearchgate.netnih.gov This approach began with an earlier series of selective mTOR kinase inhibitors based on an imidazo[4,5-b]pyrazin-2-one core. researchgate.netnih.gov To address certain limitations or to explore novel chemical space with potentially improved properties, researchers undertook a ring expansion of the imidazo-ring by inserting a methylene (B1212753) unit. oncotarget.com This modification led to the identification of the new series of 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one compounds, from which this compound was identified. researchgate.netresearchgate.netoncotarget.com This core modification proved successful in yielding potent and selective mTOR kinase inhibitors. researchgate.netoncotarget.com

Structural Determinants for mTOR Kinase Potency and Selectivity (e.g., over PI3Kα Lipid Kinase)

Structure-activity relationship studies on this compound and its analogs have aimed to identify the structural features crucial for potent mTOR kinase inhibition and selectivity over related kinases, particularly PI3Kα. The 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one core provides a scaffold for positioning substituents at the 4 and 6 positions, which significantly influence activity and selectivity. researchgate.netresearchgate.net Analogs from this series have demonstrated excellent mTOR potency while maintaining selectivity over PI3Kα. researchgate.net For example, a selective mTOR inhibitor (R43) with an IC50 of 2 µM for mTOR and 1.38 µM for PI3Kα was reported, and further SAR studies on this compound led to the identification of more potent derivatives within the 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one series, such as CC-223 and CC-115. researchgate.net CC-223, a related compound, is a potent mTOR inhibitor with an IC50 of 0.016 µM for mTOR kinase and demonstrates over 200-fold selectivity against PI3Kα (IC50 = 4.0 µM). aacrjournals.org This indicates that specific substitutions on the dihydropyrazino[2,3-b]pyrazine-2(1H)-one core are critical for achieving high potency against mTOR and a favorable selectivity profile over PI3Kα. The core 3-NH and 4-N atoms have been proposed as key elements for hinge binding in the kinase pocket. researchgate.net

Structure-Activity Relationship Studies for Optimized Pharmacological Profiles

Extensive SAR studies were conducted on the 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one series to optimize their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. researchgate.netoncotarget.comasm.org These studies involved exploring variations in the substituents at the 4 and 6 positions of the core structure. The goal was to identify analogs with improved properties compared to earlier series or initial hits. For instance, SAR studies on the imidazo[4,5-b]pyrazin-2-one series, the precursor to the this compound series, aimed to improve pharmacokinetic properties, which were an issue with earlier potent compounds like CC214-1. researchgate.net The core modification leading to the dihydropyrazino[2,3-b]pyrazine-2(1H)-one series and subsequent SAR exploration resulted in compounds like this compound and CC-223 with improved oral bioavailability and favorable pharmacokinetic profiles. researchgate.netoncotarget.comaacrjournals.org The optimization efforts led to the identification of compounds that potently inhibit both mTORC1 and mTORC2 signaling in cellular and in vivo models. researchgate.netaacrjournals.orgcancerbiomed.orgnih.govuva.esresearchgate.net These SAR studies were guided by in vitro potency assays, kinase selectivity profiling, and evaluation of cellular pathway inhibition. oncotarget.comaacrjournals.org

Advanced Methodologies and Analytical Approaches in Cc214 2 Research

In Vitro Research Techniques

In vitro studies provide a controlled environment to dissect the specific molecular and cellular effects of CC214-2 and its analog, CC214-1.

To quantify the anti-proliferative effects of mTOR inhibition by CC214-1, researchers employ several types of cell viability and proliferation assays. These assays are fundamental in determining the compound's potency and its impact on cancer cell growth.

Trypan Blue Exclusion Assay : This is a straightforward method used to measure cell viability. Live cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. In studies involving glioblastoma (GBM) cell lines such as U87-EGFRvIII, cells were seeded and treated with CC214-1 for a period of three days, after which cell counts were performed to assess the reduction in viability. nih.govaacrjournals.org

Tetrazolium Salt-Based Assays (WST/CCK-8) : Assays like the Water-Soluble Tetrazolium (WST) assay or the Cell Counting Kit-8 (CCK-8) are colorimetric methods that measure cell metabolic activity, which correlates with the number of viable cells. nih.govmiltenyibiotec.com In these assays, tetrazolium compounds are bioreduced by cellular dehydrogenases into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells. These assays have been used to demonstrate that CC214-1 inhibits the proliferation of human glioblastoma cells in a dose-dependent manner. miltenyibiotec.com

Table 1: In Vitro Cell Viability and Proliferation Assays for CC214-1

Assay Type Cell Line(s) Principle Key Finding
Trypan Blue Exclusion U87-EGFRvIII, LN229, U251 Measures cell membrane integrity to differentiate live from dead cells. nih.gov CC214-1 reduces the number of viable glioblastoma cells. nih.gov

Western blotting is a cornerstone technique in this compound research, used to detect and quantify specific proteins and, crucially, their phosphorylation status. This analysis provides direct evidence of the compound's impact on signaling pathways. In the context of this compound, it is used to confirm the inhibition of both the mTORC1 and mTORC2 complexes.

The general procedure involves lysing cells or tissues with a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states. nih.gov Total protein lysates are then separated by size using gel electrophoresis and transferred to a membrane. acs.org This membrane is probed with primary antibodies specific to target proteins (like Akt or S6 ribosomal protein) and their phosphorylated forms (like p-Akt at Ser473 or p-S6). aacrjournals.orgbio-techne.com Subsequent incubation with a secondary antibody linked to an enzyme allows for detection via chemiluminescence. acs.org

Research has consistently shown that this compound and its in vitro counterpart CC214-1 effectively block the phosphorylation of key downstream effectors of both mTORC1 and mTORC2. aacrjournals.orgbio-techne.com

mTORC1 Inhibition : Measured by a decrease in the phosphorylation of the S6 ribosomal protein (pS6). aacrjournals.orgnih.gov

mTORC2 Inhibition : Measured by a decrease in the phosphorylation of Akt at serine 473 (p-AktS473). aacrjournals.orgnih.gov

These findings have been demonstrated in various cancer cell lines, including glioblastoma and prostate cancer, confirming that this compound is a dual mTORC1/mTORC2 kinase inhibitor. nih.govaacrjournals.orgbio-techne.com

Table 2: Western Blot Analysis of mTOR Pathway Inhibition by this compound/CC214-1

Target Complex Phosphorylation Marker Cell Type Result
mTORC1 pS6 Glioblastoma, Prostate Cancer Signaling inhibited. aacrjournals.orgnih.gov

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions. nih.govarchivesofmedicalscience.com This method allows researchers to determine if a target protein is part of a larger protein complex within the cell. In CC214-1 research, a specialized form of this technique has been used to investigate how the compound affects the formation of the eukaryotic initiation factor 4F (eIF4F) complex, which is critical for the initiation of cap-dependent translation and is regulated by mTOR. uliege.be

In a cap-binding assay, lysates from cells treated with CC214-1 are incubated with 7-Methyl GTP Sepharose beads. nih.gov These beads mimic the 5' cap structure of mRNA and pull down the cap-binding protein eIF4E along with any associated proteins, namely eIF4G. nih.gov The captured proteins are then eluted and analyzed by Western blotting. nih.gov Studies using this method have shown that treatment with CC214-1 reduces the amount of eIF4G that co-precipitates with eIF4E, indicating that the inhibitor disrupts the integrity of the eIF4F complex. uliege.be This provides a mechanistic link between mTOR inhibition by CC214-1 and its downstream effect on protein translation. uliege.be

Flow cytometry is a versatile technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. While specific studies detailing the use of flow cytometry for cell cycle or T-cell activation analysis with this compound are not prominent, the methodology is standard for characterizing the effects of anti-cancer compounds.

Apoptosis Analysis : In published research, flow cytometry has been used to assess cell viability and apoptosis in glioblastoma cells following treatment with CC214-1. nih.govaacrjournals.org This is commonly done using a kit with Annexin V and Propidium Iodide (PI). nih.govaacrjournals.org Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis or necrosis). This allows for the quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations. nih.govaacrjournals.org

Cell Cycle Analysis : To analyze the cell cycle, cells are typically fixed and permeabilized, then stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI or DAPI. diva-portal.org The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer can then generate a histogram of DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis would be a logical method to determine if the anti-proliferative effects of this compound involve cell cycle arrest at a specific phase.

Activation Marker Analysis : In the context of immuno-oncology, flow cytometry is used to analyze the expression of cell surface proteins known as activation markers on immune cells (e.g., T cells). Common T-cell activation markers include CD25 (the IL-2 receptor alpha chain) and CD69, which are upregulated following T-cell receptor stimulation. nih.gov By staining peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes with fluorescently-labeled antibodies against these markers, researchers can assess the activation status of different T-cell subsets (e.g., CD4+ helper T cells and CD8+ cytotoxic T cells). miltenyibiotec.com This approach could be used to investigate any immunomodulatory effects of this compound.

Co-immunoprecipitation Studies

In Vivo Research Techniques

In vivo models are indispensable for evaluating the physiological effects, efficacy, and pharmacodynamics of a compound in a living organism.

To assess the anti-tumor activity of this compound in a living system, researchers utilize mouse models in which human cancer cells are implanted.

Subcutaneous Xenograft Models : This is a widely used model where human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID mice). nih.gov

Establishment : Cancer cells, such as PC3 prostate cancer cells or U87-EGFRvIII glioblastoma cells, are cultured, harvested, and resuspended in a solution, often mixed 1:1 with a basement membrane matrix like Matrigel to support tumor formation, before subcutaneous injection. nih.govaacrjournals.org

Monitoring : Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. nih.gov Studies have shown that oral administration of this compound significantly inhibits the growth of both PC3 and U87-EGFRvIII flank xenografts. nih.govaacrjournals.org

Orthotopic Tumor Models : These models involve implanting tumor cells into the corresponding organ from which the cancer originated, thereby providing a more clinically relevant microenvironment.

Establishment : For glioblastoma research, U87-EGFRvIII cells, sometimes tagged with a fluorescent protein, are injected directly into the brain of athymic mice using a stereotactic system. nih.gov This creates an intracranial tumor that more accurately mimics human glioblastoma.

Monitoring : The growth of these intracranial tumors can be monitored non-invasively using advanced imaging techniques like Fluorescence Molecular Tomography (FMT), which quantifies the signal from the fluorescently-tagged cancer cells. Following treatment, tumors can be harvested and analyzed for biomarkers such as proliferation (Ki67), autophagy (p62), and cell death (TUNEL staining). Research using this model has demonstrated that this compound can inhibit mTORC1 and mTORC2 signaling and reduce tumor growth in an intracranial setting.

Table 3: In Vivo Tumor Models in this compound Research

Model Type Cancer Type Cell Line Key Findings
Subcutaneous Xenograft Prostate Cancer PC3 This compound demonstrates anti-tumor activity and inhibits mTORC1/C2 signaling. aacrjournals.orgbio-techne.com
Subcutaneous Xenograft Glioblastoma U87-EGFRvIII This compound significantly reduces tumor growth. nih.gov

Fluorescence Molecular Tomography (FMT) Imaging in Tumor Growth Assessment

Fluorescence Molecular Tomography (FMT) is a powerful in vivo imaging technique that allows for the three-dimensional visualization and quantification of fluorescent probes within living organisms. louisville.edu This methodology has been instrumental in assessing the impact of this compound on tumor progression.

In studies involving glioblastoma, a particularly aggressive form of brain cancer, FMT has been utilized to monitor tumor growth in orthotopic xenograft models. escholarship.orgnih.gov This technique provides a non-invasive way to track changes in tumor volume and metabolic activity over time in response to treatment with this compound. By using near-infrared fluorescent probes, researchers can achieve deep tissue penetration and high-resolution imaging. louisville.edu The quantitative nature of FMT allows for the precise measurement of fluorochrome concentration within the tumor, offering a more accurate assessment of treatment efficacy compared to planar imaging methods. harvard.edu The co-registration of FMT with other imaging modalities like computed tomography (CT) can further enhance the anatomical localization of the fluorescent signal, providing a comprehensive view of the drug's effect on the tumor. nih.gov

Key Findings from FMT Studies:

FindingSignificance in this compound Research
Inhibition of Tumor Growth FMT imaging has demonstrated that this compound significantly inhibits the growth of glioblastoma xenografts. nih.govresearchgate.net
Monitoring Treatment Response The technology allows for real-time monitoring of tumor response to this compound, providing valuable data on the kinetics of tumor regression. escholarship.orgharvard.edu

Single-Cell Technologies and Proteomic Profiling

To understand the intricate cellular responses to this compound and to identify mechanisms of resistance, researchers have turned to single-cell technologies and proteomic profiling. These approaches provide a granular view of how individual cells within a tumor respond to the drug.

A novel single-cell technology, DNA Encoded Antibody Libraries (DEAL), has been employed to uncover mechanisms of resistance to this compound in glioblastoma. nih.govresearchgate.netaacrjournals.org This technique allows for the simultaneous measurement of multiple proteins in individual cells, providing a high-dimensional view of the cellular state.

In the context of this compound research, DEAL has been used to analyze the proteomic landscape of glioblastoma cells treated with the inhibitor. nih.govresearchgate.net This approach has been crucial in identifying subpopulations of cells that exhibit resistance to the drug and in pinpointing the specific signaling pathways that are rewired in these resistant cells. A key finding from these studies is that autophagy, a cellular recycling process, plays a central role in preventing cell death induced by mTOR kinase inhibitors like this compound. nih.govresearchgate.net

Insights from DEAL Technology:

InsightImplication for this compound Therapy
Identification of Autophagy as a Resistance Mechanism DEAL analysis revealed that this compound induces a protective autophagic response in glioblastoma cells, which limits the drug's efficacy. nih.govresearchgate.net
Strategy to Overcome Resistance The identification of autophagy as a resistance mechanism suggests that combining this compound with an autophagy inhibitor, such as chloroquine (B1663885), could be a more effective therapeutic strategy. nih.govresearchgate.net

Phosphoprotein analysis is a critical tool for mapping the signaling pathways affected by kinase inhibitors like this compound. researchgate.netmdpi.com Since this compound targets the mTOR kinase, which is a central node in cellular signaling, understanding its impact on protein phosphorylation is essential. medchemexpress.comresearchgate.netnoaa.gov

Studies have utilized various methods for phosphoprotein analysis, including multiplex assays and mass spectrometry-based phosphoproteomics, to map the signaling cascades downstream of mTOR. mdpi.comsigmaaldrich.comsigmaaldrich.com This has confirmed that this compound effectively inhibits both mTORC1 and mTORC2 complexes, as evidenced by the decreased phosphorylation of their respective downstream targets, such as S6 ribosomal protein (pS6) and Akt at serine 473 (pAktS473). medchemexpress.comresearchgate.netnoaa.gov

Furthermore, single-cell phosphoproteomics has provided a deeper understanding of the adaptive signaling dynamics that occur in response to this compound treatment. escholarship.org This has revealed that while this compound effectively represses mTOR signaling, cancer cells can rapidly activate alternative signaling pathways to promote drug resistance. escholarship.org

Key Phosphorylation Events Modulated by this compound:

PhosphoproteinPathwayEffect of this compound
pS6 (phosphorylated S6 ribosomal protein) mTORC1Inhibition medchemexpress.comresearchgate.netnoaa.gov
pAktS473 (phosphorylated Akt at Ser473) mTORC2Inhibition medchemexpress.comresearchgate.netnoaa.gov

By elucidating the complex signaling networks at the single-cell level, these advanced analytical approaches are paving the way for more rational combination therapies to overcome resistance to mTOR inhibitors like this compound.

Future Directions and Unexplored Avenues in Cc214 2 Research

Exploration of Novel Combination Therapeutic Strategies

A significant avenue for future research lies in combining CC214-2 with other therapeutic agents to enhance efficacy and overcome resistance. The induction of autophagy as a pro-survival mechanism in response to mTOR inhibition is a key challenge. nih.govcaltech.edu Studies have shown that the pharmacological or genetic inhibition of autophagy can greatly sensitize glioblastoma (GBM) cells to cell death induced by this compound. nih.gov

One notable strategy involves pairing this compound with autophagy inhibitors like chloroquine (B1663885). In orthotopic xenograft models of glioblastoma, this combination did not increase the inhibition of the mTOR pathway itself but significantly enhanced tumor cell death. nih.govresearchgate.net While this compound treatment alone reduced tumor volume by over 50%, the addition of chloroquine promoted apoptosis, as measured by increased TUNEL staining. nih.govresearchgate.net

Furthermore, single-cell phosphoproteomics has revealed that cancer cells can rapidly adapt to this compound by activating other signaling pathways. nih.gov This insight opens the door to targeted combination therapies designed to block these escape routes. For instance, analysis of adaptive responses in glioblastoma models pointed to potential combination therapies with agents like dasatinib (B193332) or the MEK inhibitor U0126 to stave off resistance. nih.gov

The application of this compound also extends to infectious diseases. In the context of tuberculosis (TB), this compound has been evaluated as an adjunctive host-directed therapy. Research shows it can be combined with standard TB drug regimens, such as RHZE (rifampin, isoniazid, pyrazinamide, and ethambutol) or BPaL (bedaquiline, pretomanid, and linezolid), to increase the sterilizing activity of these treatments in mouse models. nih.gov

Interactive Table: Investigated Combination Therapies with this compound

Combination Agent Disease Context Rationale Model System Key Findings Reference
Chloroquine Glioblastoma (GBM) Inhibit protective autophagy induced by mTOR inhibition. U87EGFRvIII orthotopic xenografts Significantly increased tumor cell death (apoptosis). nih.govresearchgate.net
Dasatinib Glioblastoma (GBM) Block adaptive signaling pathways identified through phosphoproteomics. GBM39 xenograft models Proposed based on analysis of resistance mechanisms. nih.gov
RHZE/BPaL Tuberculosis (TB) Enhance bactericidal and sterilizing activity of standard TB chemotherapy. BALB/c and C3HeB/FeJ mice Increased sterilizing efficacy of the first-line RHZE regimen. nih.gov

Mechanistic Elucidation of Long-Term Adaptive Responses

While this compound effectively inhibits mTOR signaling, cancer cells can develop adaptive resistance, limiting long-term therapeutic success. nih.govaacrjournals.org Understanding the molecular underpinnings of this adaptation is critical for developing strategies to circumvent it. Resistance is not necessarily driven by the selection of pre-existing drug-resistant cells but can arise from the rapid adaptation of the targeted cancer cells themselves. aacrjournals.org

In glioblastoma models, single-cell phosphoproteomic analysis has provided a window into these adaptive dynamics. During the initial responsive phase to this compound, mTORC1 and mTORC2 signaling and cellular proliferation are significantly reduced. nih.gov However, upon the onset of resistance, which can occur rapidly, mTOR signaling is reactivated, and proliferation resumes, consistent with tumor regrowth. nih.govaacrjournals.org This suggests that the tumor cells rewire their signaling networks to maintain the necessary signals for growth despite the presence of the inhibitor. aacrjournals.org

A primary adaptive mechanism identified is the induction of protective autophagy. nih.govcaltech.edu By blocking both mTORC1 and mTORC2, this compound potently triggers this cellular recycling process, which prevents the tumor cells from undergoing apoptosis. nih.gov This adaptive response highlights a key vulnerability that can be exploited, as demonstrated by the success of combining this compound with autophagy inhibitors. nih.govresearchgate.net The process involves a temporary increase in the cell's ability to survive a drug insult through altered gene and protein expression. nih.gov

Future research should focus on a more comprehensive mapping of the signaling networks that are rewired during the development of resistance. Identifying the specific kinases, phosphatases, and transcription factors that drive this adaptive response will be crucial for designing more robust and durable therapeutic strategies.

Deepening Understanding of Immunomodulatory Roles Beyond GvHD

The mTOR pathway is a crucial regulator of T-cell activation and function, making it a target for modulating immune responses. nih.gov this compound has demonstrated significant immunomodulatory effects, particularly in the context of graft-versus-host disease (GvHD), a major complication of allogeneic stem cell transplantation where donor T-cells attack the recipient's tissues. nih.govwikipedia.orgmdpi.com

In a mouse model of GvHD, administration of this compound significantly improved survival and reduced disease-related damage. nih.gov In vitro studies confirmed that its companion compound, CC214-1, was superior to rapamycin (B549165) in blocking mTORC1 and mTORC2 activity, reducing T-cell proliferation, and inhibiting naïve T-cell activation. nih.gov This research establishes this compound as a potential agent for GvHD prophylaxis due to its potent immunosuppressive effects on T lymphocytes. nih.govcore.ac.uk

However, the immunomodulatory role of this compound extends beyond immunosuppression in GvHD. In the context of infectious diseases like tuberculosis, mTOR inhibition by this compound is being explored as a host-directed therapy. nih.gov This strategy aims to modulate the host's immune response to better control the pathogen. This compound induces autophagy, a key cellular process that is part of the innate immune response involved in eliminating intracellular pathogens like M. tuberculosis. medchemexpress.comnih.gov This suggests that this compound can be used not just to suppress unwanted immune responses, but also to augment beneficial ones, representing a significant expansion of its potential immunomodulatory applications.

Application in Other Disease Contexts Driven by mTOR Dysregulation

The hyperactivation of the mTOR pathway is a hallmark of numerous diseases beyond the well-studied areas of glioblastoma and GvHD, presenting a wide field for the potential application of this compound. dovepress.comtandfonline.com Dysregulation of mTOR signaling is implicated in various cancers, metabolic disorders, and neurodegenerative diseases. dovepress.comtandfonline.com

Research has already demonstrated the efficacy of this compound in preclinical models of several cancers characterized by mTOR pathway activation:

Prostate Cancer: this compound has shown significant anti-tumor activity in a PC3 prostate cancer xenograft model. nih.govnoaa.gov It effectively blocks both mTORC1 and mTORC2 signaling in these cancer cells, both in vitro and in vivo. nih.gov Further studies have validated its efficacy in a mouse model of hormone-refractory prostate cancer (HRPC), where the AKT/mTOR pathway is activated. aacrjournals.org

Glioblastoma: A primary focus of this compound research has been on glioblastoma, where mTOR hyperactivation is present in nearly 90% of cases. nih.govcaltech.edu It has been shown to be particularly effective in tumors with EGFRvIII expression and PTEN loss, which lead to strong mTOR activation. nih.gov

Tuberculosis: A novel application is in tuberculosis, where this compound acts as a host-directed therapy. nih.gov By inducing autophagy, it enhances the host's ability to clear the M. tuberculosis infection, demonstrating its potential in infectious diseases where host cellular processes are central to the pathology. nih.gov

Future exploration could extend to other conditions where mTOR dysregulation is a known driver, such as other forms of cancer, certain neurodegenerative diseases like Alzheimer's and Parkinson's, and metabolic conditions. dovepress.com

Advanced Preclinical Model Development for this compound Evaluation

The evaluation of this compound has relied on a variety of preclinical models that have been instrumental in defining its activity and potential. nih.govresearchgate.net The continued development of more sophisticated and clinically relevant models will be essential for refining its therapeutic applications.

Existing research has utilized several key models:

Xenograft Models: Standard xenograft models, where human cancer cells are implanted in immunocompromised mice, have been foundational. This includes the use of PC3 prostate cancer cells in flank xenografts and U87EGFRvIII glioblastoma cells in both flank and intracranial (orthotopic) xenografts. medchemexpress.comresearchgate.netnih.gov The orthotopic models are particularly valuable as they more closely mimic the tumor's natural microenvironment. nih.gov

Specialized Disease-State Models: More advanced models have been developed to study specific aspects of a disease. For example, a model of hormone-refractory prostate cancer (HRPC) was created by serially transplanting LNCaP xenografts in castrated mice. aacrjournals.org This HR-LNCaP model, which exhibits elevated pAKT levels, was crucial for demonstrating the efficacy of this compound in an androgen-independent, advanced disease state. aacrjournals.org

Infectious Disease Models: To evaluate this compound for tuberculosis, researchers have used both BALB/c mice and the C3HeB/FeJ mouse model. nih.gov The C3HeB/FeJ model is particularly relevant as these mice develop human-like caseous necrotic lung lesions, providing a more stringent and pathologically relevant system for testing adjunctive therapies. nih.gov

Future directions in preclinical modeling could involve the use of patient-derived xenografts (PDXs), which better capture the heterogeneity of human tumors, and the development of humanized mouse models (reconstituted with a human immune system) to better study the immunomodulatory effects of this compound. researchgate.net

Q & A

Q. What is the molecular mechanism of CC214-2 as a dual mTORC1/mTORC2 inhibitor?

this compound inhibits both mTORC1 and mTORC2 complexes, disrupting downstream signaling pathways like AKT phosphorylation. This dual inhibition prevents feedback activation, a limitation of selective mTORC1 inhibitors (e.g., rapamycin). Mechanistically, this compound binds competitively to the ATP-binding site of mTOR, blocking its kinase activity . Methodological Insight: To validate mTOR inhibition, use phospho-specific antibodies in Western blotting to assess phosphorylation levels of mTOR targets (e.g., S6K for mTORC1, AKT-S473 for mTORC2). Include dose-response experiments (0.05–5 μM) to establish potency thresholds .

Q. Which preclinical models are suitable for studying this compound in tuberculosis (TB) research?

The C3HeB/FeJ mouse model is preferred for TB studies due to its human-like necrotic lung pathology and robust immune response. BALB/c mice are less representative but useful for preliminary efficacy screening. Ensure infection with M. tuberculosis strains like HN878 to mimic human transcriptional signatures . Methodological Insight: Monitor bacterial load (CFU counts) and relapse rates post-treatment. Use histopathology to quantify lung consolidation and necrosis .

Q. How should this compound be integrated into combination therapies for TB?

this compound enhances the efficacy of first-line RHZE regimens (rifampin, isoniazid, pyrazinamide, ethambutol) by promoting autophagy, which complements the bactericidal effects of these drugs. Avoid pairing with BPaL (bedaquiline, pretomanid, linezolid), as BPaL itself induces autophagy, potentially masking this compound’s additive benefits . Methodological Insight: Design dose-escalation studies to identify synergistic interactions. Use survival curves and relapse rates as primary endpoints, with statistical power analysis to address small sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across different murine models?

Discrepancies in BALB/c vs. C3HeB/FeJ mice arise from differences in immune responses and pathology. For example, this compound significantly reduces relapse in C3HeB/FeJ mice but shows marginal effects in BALB/c models. To address this:

  • Stratify analyses by host genetics and disease pathology.
  • Use transcriptomic profiling (e.g., RNA-seq) to compare mTOR pathway activation across models . Methodological Insight: Apply mixed-effects statistical models to account for inter-model variability. Report effect sizes with 95% confidence intervals to contextualize clinical relevance .

Q. What experimental strategies mitigate off-target effects of this compound in DNA repair pathways?

Unlike DNA-PK inhibitors (e.g., CC-115), this compound has minimal impact on non-homologous end joining (NHEJ) at concentrations ≤5 μM. To confirm specificity:

  • Perform kinase profiling assays against DNA repair targets (e.g., DNA-PK, ATM).
  • Use GFP-based NHEJ reporter systems in cell lines (e.g., Cal-51) to quantify repair efficiency . Methodological Insight: Include positive controls (e.g., NU7441 for DNA-PK inhibition) and validate findings across multiple cell lines .

Q. How can researchers optimize this compound dosing to balance efficacy and toxicity in vivo?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical. For example:

  • Measure plasma and tissue concentrations via LC-MS/MS to establish bioavailability.
  • Corrogate mTOR pathway suppression (e.g., p-S6K reduction) with toxicity markers (e.g., weight loss, liver enzymes) . Methodological Insight: Use staggered dosing regimens in murine models to identify the therapeutic window. Apply Bayesian optimization for dose adjustments .

Methodological and Analytical Frameworks

Q. What frameworks guide hypothesis formulation for this compound studies?

Use the PICO framework to structure research questions:

  • P opulation: C3HeB/FeJ mice with necrotic TB lesions.
  • I ntervention: this compound + RHZE.
  • C omparison: RHZE alone or with rapamycin.
  • O utcome: Relapse rate, CFU reduction. Apply FINER criteria to ensure feasibility, novelty, and relevance .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

  • Adhere to ARRIVE guidelines for preclinical reporting, including randomization and blinding.
  • Deposit raw data (e.g., CFU counts, histopathology images) in public repositories like Figshare.
  • Disclose conflicts of interest, particularly if collaborating with mTOR inhibitor developers .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dual inhibition effects?

  • Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare treatment arms.
  • For survival data, apply Kaplan-Meier curves with log-rank tests .
  • Report p-values alongside effect sizes (e.g., hazard ratios) to avoid misinterpretation .

Q. How can researchers enhance the rigor of this compound mechanistic studies?

  • Validate findings using orthogonal methods (e.g., CRISPR-mediated mTOR knockout alongside this compound treatment).
  • Perform time-course experiments to track dynamic changes in autophagy markers (e.g., LC3-II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CC214-2
Reactant of Route 2
Reactant of Route 2
CC214-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.